Boronic acid derivative 5
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Overview
Description
Boronic acid derivative 5 is a member of the boronic acid family, which are organic compounds containing a boron atom bonded to a carbon atom and two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound is notable for its unique reactivity and stability, making it a valuable tool in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid derivative 5 typically involves the reaction of an organometallic reagent with a boron-containing precursor. One common method is the addition of an organolithium or Grignard reagent to a borate ester, followed by hydrolysis to yield the boronic acid derivative. The reaction conditions often require low temperatures and an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates .
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale hydroboration reactions. This involves the addition of a borane reagent to an alkene or alkyne, followed by oxidation to form the boronic acid derivative. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions: Boronic acid derivative 5 undergoes a variety of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates using oxidizing agents.
Reduction: Formation of boranes through reduction with hydride donors.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts in the presence of base and organic solvents.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
Boronic acid derivative 5 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the development of enzyme inhibitors and as a tool for studying biological pathways.
Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of polymers, sensors, and materials for optoelectronics.
Mechanism of Action
The mechanism of action of boronic acid derivative 5 involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved include interactions with serine proteases and other enzymes that contain nucleophilic residues .
Comparison with Similar Compounds
Boronic Acids: Contain one carbon-boron bond and two hydroxyl groups.
Borinic Acids: Contain two carbon-boron bonds and one hydroxyl group.
Boranes: Contain three carbon-boron bonds and no hydroxyl groups.
Uniqueness: Boronic acid derivative 5 is unique in its balance of reactivity and stability. Unlike boronic acids, which are prone to oxidation, this compound exhibits enhanced stability due to its specific substitution pattern. Compared to borinic acids, it offers greater versatility in forming carbon-carbon and carbon-heteroatom bonds .
Properties
Molecular Formula |
C16H16BNO3 |
---|---|
Molecular Weight |
281.1 g/mol |
IUPAC Name |
[1-oxo-2-(2-phenylethyl)-3H-isoindol-5-yl]boronic acid |
InChI |
InChI=1S/C16H16BNO3/c19-16-15-7-6-14(17(20)21)10-13(15)11-18(16)9-8-12-4-2-1-3-5-12/h1-7,10,20-21H,8-9,11H2 |
InChI Key |
OWKXCKRUGQYZKS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)N(C2)CCC3=CC=CC=C3)(O)O |
Origin of Product |
United States |
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